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Compound of Interest

Compound Name: Echitovenidine

Cat. No.: B162013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Echitovenidine is a naturally occurring alkaloid that has garnered interest within the scientific

community for its biological activities, most notably its inhibitory effects on monoamine oxidase.

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Echitovenidine, detailed experimental protocols for its study, and visualizations

of relevant biological pathways and experimental workflows. All quantitative data is presented

in structured tables for ease of comparison, and methodologies for key experiments are

described to facilitate reproducibility.

Physicochemical Properties
Echitovenidine is an indole alkaloid isolated from the fruits of Alstonia venenata.[1] Its

chemical structure and key physical properties are summarized below.
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Property Value Reference

Molecular Formula C₂₆H₃₂N₂O₄ [2]

Molecular Weight 436.55 g/mol [2]

Appearance Solid powder

Melting Point 162-163 °C [1]

Boiling Point Data not available

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

UV λmax 298 nm, 328 nm [1]

CAS Number 7222-35-7 [2]

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of

Echitovenidine. While specific, high-resolution spectra are not widely available in the public

domain, the following sections outline the expected spectral characteristics based on its known

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum of Echitovenidine is expected to be complex, showing a

range of chemical shifts corresponding to aromatic, olefinic, aliphatic, and methoxy protons.

Key expected signals would include those for the indole ring system, the ethylidene group, and

the various aliphatic protons of the complex ring structure.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, providing signals

for each unique carbon atom in the molecule. Expected signals would include those for the
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carbonyl carbons of the ester and amide groups, the sp² hybridized carbons of the aromatic

and olefinic systems, and the sp³ hybridized carbons of the aliphatic portions of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Echitovenidine is expected to show characteristic absorption bands for the

following functional groups:

Functional Group Expected Wavenumber (cm⁻¹)

N-H stretch (indole) ~3400

C-H stretch (aromatic/olefinic) >3000

C-H stretch (aliphatic) <3000

C=O stretch (ester) ~1730

C=C stretch (aromatic/olefinic) ~1600-1450

C-O stretch (ester/ether) ~1250-1050

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For Echitovenidine (Molecular Weight: 436.55), the mass spectrum would be

expected to show a molecular ion peak (M⁺) at m/z 436. The fragmentation pattern would be

complex due to the intricate ring structure and would likely involve characteristic losses of the

ester and other side chains.

Experimental Protocols
Isolation of Echitovenidine from Alstonia venenata
Fruits
The following is a general procedure for the extraction and isolation of alkaloids from Alstonia

species, which can be adapted for the specific isolation of Echitovenidine from the fruits of

Alstonia venenata.
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Dried and powdered fruits of Alstonia venenata

Maceration with methanol at room temperature

Filtration to separate extract from plant material

Concentration of the filtrate under reduced pressure

Acid-base partitioning:
1. Dissolve residue in 10% acetic acid.

2. Wash with chloroform to remove non-alkaloidal compounds.
3. Basify the aqueous layer with ammonia (pH 9-10).

4. Extract with chloroform.

Dry the chloroform extract over anhydrous sodium sulfate

Concentrate to yield crude alkaloid mixture

Column chromatography on silica gel or alumina

Elution with a gradient of chloroform and methanol

Collection and analysis of fractions (TLC)

Isolation and purification of Echitovenidine

Click to download full resolution via product page

Caption: General workflow for the isolation of Echitovenidine.
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Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory effect of Echitovenidine on monoamine oxidase can be determined using a

fluorometric or spectrophotometric assay. The following protocol is a representative example.

Materials:

Recombinant human MAO-A or MAO-B

Substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme

assay)

Echitovenidine (dissolved in a suitable solvent, e.g., DMSO)

Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe for H₂O₂ detection)

96-well microplate (black for fluorescence)

Microplate reader

Procedure:
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Preparation

Assay Execution

Data Analysis

Prepare serial dilutions of Echitovenidine

Add Echitovenidine dilutions to microplate wells

Prepare MAO enzyme solution in assay buffer

Add MAO enzyme to the wells

Pre-incubate for a defined period (e.g., 15 min at 37°C)

Initiate reaction by adding substrate

Incubate for a defined period (e.g., 30 min at 37°C)

Stop the reaction (if necessary)

Add detection reagents

Measure fluorescence or absorbance

Plot % inhibition vs. Echitovenidine concentration

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for a monoamine oxidase inhibition assay.
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Biological Activity and Signaling Pathway
Echitovenidine has been identified as a monoamine oxidase (MAO) inhibitor. MAOs are

enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin,

dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO, Echitovenidine
increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing

neurotransmission.
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Caption: Inhibition of monoamine oxidase by Echitovenidine.

Conclusion
Echitovenidine presents a compelling profile as a natural product with defined biological

activity. This guide has summarized its core physical and chemical properties and provided

foundational experimental protocols. Further research is warranted to fully elucidate its spectral

characteristics, refine isolation procedures, and explore its broader pharmacological potential

and the nuances of its interaction with monoamine oxidases and other potential biological

targets.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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